molecular formula C15H30O7 B1673976 Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 518044-32-1

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No. B1673976
M. Wt: 322.39 g/mol
InChI Key: FJRDXEGYAVAMLB-UHFFFAOYSA-N
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Description

“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate”, also known as Hydroxy-PEG4-t-butyl ester, is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .


Molecular Structure Analysis

The molecular formula of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is C15H30O7 . Its molecular weight is 322.39 . The SMILES string representation of the molecule is O=C(OC(C)(C)C)CCOCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” is a liquid at room temperature . Its refractive index is 1.4492 , and its density is 1.04746 g/mL . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Bioconjugation in Medicinal Chemistry and Chemical Biology

  • Summary of the application : Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate, also known as Hydroxy-PEG4-t-butyl ester, is used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . This compound is particularly useful in the field of bioconjugation, where it can be used to link two molecules together.
  • Methods of application : This compound features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . The hydrophilic PEG linker facilitates solubility in biological applications .
  • Results or outcomes : The use of this compound in bioconjugation has facilitated the development of new tool compounds for chemical biology and medicinal chemistry .

Synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)

  • Summary of the application : Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is used in the synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
  • Methods of application : In the case of ADCs, the compound can be used to link an antibody to a drug, allowing the drug to be delivered directly to cells that the antibody targets . For PROTACs, the compound can be used to link a protein-targeting molecule to a molecule that can recruit an E3 ubiquitin ligase, leading to the degradation of the targeted protein .
  • Results or outcomes : The use of this compound in the synthesis of ADCs and PROTACs has contributed to the development of targeted therapies for various diseases, including cancer .

Future Directions

The potential applications of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” are vast, given its utility as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It could play a significant role in the development of new drugs and therapeutic strategies .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRDXEGYAVAMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Synthesis routes and methods

Procedure details

To 300 mL of anhydrous THF was added 80 mg (0.0025 mol) of sodium metal and 128 mL of tetraethylene glycol 4a (0.94 mol) with stirring (Seitz and Kunz, J. Org. Chem., 62:813-826 (1997)). After the sodium had completely dissolved, tert-butyl acrylate (24 mL, 0.33 mol) was added. The solution was stirred for 20 hrs at room temperature and neutralized with 8 mL of 1.0 M HCl. The solvent was removed in vacuo and the residue was suspended in brine (250 mL) and extracted with ethyl acetate (3×125 mL). The combined organic layers were washed with brine (100 mL) then water (100 mL), dried over sodium sulfate, and the solvent was removed. The resulting colorless oil was dried under vacuum to give 77.13 g (73% yield) of product 9a (FIG. 7). 1H NMR: 1.40 (s, 9H), 2.49 (t, 2H, J=6.4 Hz), 3.59-3.73 (m, 18H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
reactant
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.